molecular formula C10H10F3NO3 B1360805 Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate CAS No. 885518-37-6

Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate

Cat. No.: B1360805
CAS No.: 885518-37-6
M. Wt: 249.19 g/mol
InChI Key: XOLCRYNMTFEAPO-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H10F3NO3. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a methoxy group attached to a benzoate core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the nitration of methyl 2-methoxy-5-(trifluoromethyl)benzoate, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or other strong bases.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-(trifluoromethyl)benzoate
  • Methyl 3-amino-5-(trifluoromethyl)benzoate
  • Methyl 2-methoxy-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The presence of both an amino group and a methoxy group on the benzoate core, along with the trifluoromethyl group, provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-8-4-6(10(11,12)13)7(14)3-5(8)9(15)17-2/h3-4H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLCRYNMTFEAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646124
Record name Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-37-6
Record name Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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